(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
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Description
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number 2219353-73-6 . It falls under the category of pyrrolidine derivatives and is used in various research applications .
Molecular Structure Analysis
The molecular formula of This compound is C~5~H~8~ClF~4~N , with a molecular weight of approximately 193.57 g/mol . The chemical structure consists of a pyrrolidine ring with a fluorine atom and a trifluoromethyl group attached .
Scientific Research Applications
Synthesis and Medicinal Chemistry : This compound serves as a critical intermediate in the synthesis of various heterocyclic and fluorinated molecules. For instance, the synthesis of fluorinated pyrrolidines and (fluoroalkyl)pyrrolidines has been highlighted for their importance in medicinal chemistry and organic synthesis, where such compounds are utilized in the preparation of medicinal drugs and as organocatalysts (Pfund & Lequeux, 2017).
Organic Synthesis Enhancements : The compound has been identified as a useful reagent in the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of novel fluorinated compounds. This method exemplifies the utility of fluorinated reagents in enhancing reaction rates and selectivities in organic synthesis (Troegel & Lindel, 2012).
Catalysis and Mechanistic Studies : Research has explored the combination of gold catalysis with Selectfluor for synthesizing fluorinated nitrogen heterocycles, demonstrating the compound's role in facilitating electrophilic fluorination. This work sheds light on mechanistic aspects and potential applications in developing new synthetic pathways (Simonneau et al., 2011).
Chemical Sensing and Molecular Recognition : The compound has been used in the development of chemosensors for metal ions, indicating its potential in the design of selective and sensitive detection systems for environmental and biological applications. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry demonstrates selective sensing capabilities for Al(3+) ions (Maity & Govindaraju, 2010).
Properties
IUPAC Name |
(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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